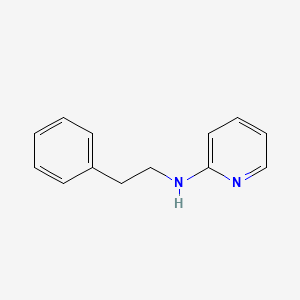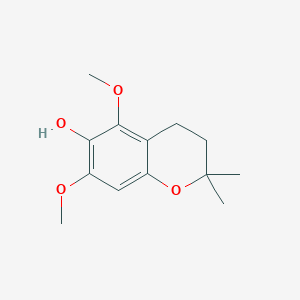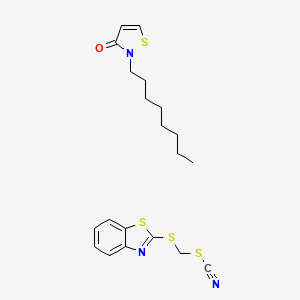![molecular formula C9H12O2 B14348522 Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate CAS No. 90673-62-4](/img/structure/B14348522.png)
Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl bicyclo[410]hept-3-ene-7-carboxylate is a chemical compound with the molecular formula C8H10O3 It is a member of the bicyclo[410]heptene family, which is known for its unique ring structure and reactivity
準備方法
Synthetic Routes and Reaction Conditions
Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process typically involves the use of platinum (II) or gold (I) as catalysts . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 25-50°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts.
化学反応の分析
Types of Reactions
Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral research, it has been shown to inhibit the main protease (Mpro) of the COVID-19 virus by binding to its active site and preventing the cleavage of viral polyproteins . This inhibition disrupts the viral replication process, making it a potential therapeutic agent.
類似化合物との比較
Similar Compounds
Bicyclo[4.1.0]heptane: A similar compound with a different functional group.
3,7,7-Trimethyl-bicyclo[4.1.0]hept-3-ene: Another related compound with additional methyl groups.
Uniqueness
Methyl bicyclo[410]hept-3-ene-7-carboxylate is unique due to its specific ring structure and functional group, which confer distinct reactivity and potential biological activity
特性
CAS番号 |
90673-62-4 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7(6)8/h2-3,6-8H,4-5H2,1H3 |
InChIキー |
PNRQWRSIQKXTEL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C2C1CC=CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)

![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)


![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)






![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
